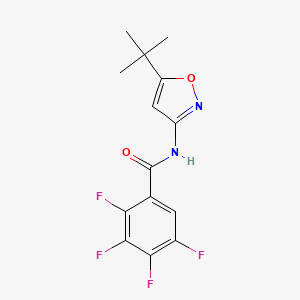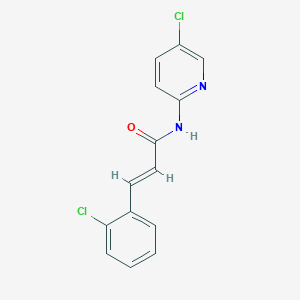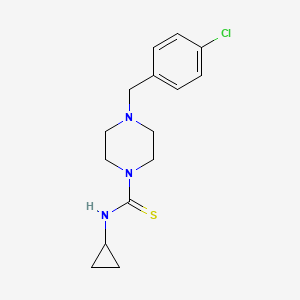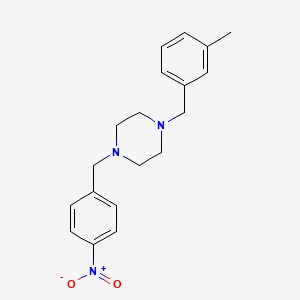
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide, also known as TAK-632, is a small molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. TAK-632 has shown promise as a potential cancer therapy in preclinical studies.
作用机制
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide acts by inhibiting the activity of MEK1 and MEK2, which are upstream kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting MEK1 and MEK2, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide blocks the downstream activation of ERK1 and ERK2, which are key effectors of the pathway.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have other biochemical and physiological effects. For example, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to inhibit the production of inflammatory cytokines in macrophages. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has also been shown to have cardioprotective effects in a mouse model of heart failure.
实验室实验的优点和局限性
One advantage of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide as a research tool is its specificity for MEK1 and MEK2. This allows researchers to study the effects of inhibiting this specific pathway without the confounding effects of off-target inhibition. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide is its relatively short half-life, which may limit its efficacy in vivo.
未来方向
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors like 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. Additionally, there is interest in combining MEK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is interest in exploring the use of MEK inhibitors in combination with chemotherapy or radiation therapy to improve outcomes for cancer patients.
合成方法
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxy-1-naphthaldehyde to form a Schiff base intermediate. This intermediate is then reacted with acryloyl chloride to form the final product, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been described in detail in the scientific literature.
科学研究应用
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide inhibits the growth of a wide range of cancer cell lines, including melanoma, colorectal, lung, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide in mouse models of cancer.
属性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-26-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-23)21(25)24-17-9-7-16(22)8-10-17/h2-12H,1H3,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHNQQSXLUCGH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5846649.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)
![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)





![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)